Boc-Dl-Met-Oh
CAS No.: 93000-03-4
Cat. No.: VC21542839
Molecular Formula: C10H19NO4S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93000-03-4 |
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Molecular Formula | C10H19NO4S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Standard InChI Key | IMUSLIHRIYOHEV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)O |
Chemical Identity and Structure
Boc-DL-Met-Oh represents a methionine derivative protected at the amino terminus with a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in preventing unwanted side reactions during peptide synthesis and related chemical manipulations. The compound has several important identifiers and structural characteristics:
Basic Information
Property | Value |
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CAS Registry Number | 93000-03-4 |
Chemical Formula | C₁₀H₁₉NO₄S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
Common Synonyms | N-Boc-DL-methionine, Boc-DL-Met-OH, (tert-Butoxycarbonyl)methionine |
The chemical structure features a central methionine residue with its amino group protected by a Boc group, which contains a tert-butyl moiety connected to the amino nitrogen through a carbamate linkage. This protection is essential for controlling reactivity during multi-step synthetic procedures .
Physical and Chemical Properties
Understanding the physical and chemical properties of Boc-DL-Met-Oh is crucial for its effective utilization in research and development.
Physical Properties
Property | Characteristic |
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Appearance | White or off-white crystalline solid |
Melting Point | Typically 47-50°C |
Solubility | Soluble in DMSO, DMF, THF; limited solubility in water |
Stability | Stable at room temperature; recommended storage at -20°C |
The compound demonstrates good stability under standard laboratory conditions but should be stored at lower temperatures for extended preservation . When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles that may lead to degradation .
Chemical Reactivity
Boc-DL-Met-Oh exhibits characteristic reactivity patterns consistent with its functional groups:
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The carboxylic acid group readily participates in amide bond formation reactions, making it ideal for peptide coupling.
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The Boc protecting group is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions (typically using trifluoroacetic acid).
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The thioether side chain of methionine can undergo oxidation to sulfoxide or sulfone under oxidizing conditions, which may be either a desired transformation or an unwanted side reaction depending on the context .
Synthesis Methods
Several approaches exist for the synthesis of Boc-DL-Met-Oh, with the most common methods outlined below.
Direct Protection of DL-Methionine
The most straightforward synthesis involves the direct protection of DL-methionine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
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DL-methionine is dissolved in a mixture of water and an organic co-solvent (typically dioxane or THF).
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A base such as sodium hydroxide or triethylamine is added to deprotonate the amino group.
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Boc₂O is added slowly, and the reaction is allowed to proceed at room temperature.
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After completion, the reaction mixture is acidified, and the product is extracted into an organic solvent and purified.
This method typically provides yields exceeding 85% and is suitable for large-scale preparations.
Solution-Phase Peptide Synthesis Approaches
In the context of peptide chemistry, Boc-DL-Met-Oh is sometimes generated as part of a larger synthetic sequence:
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The reaction is conducted under anhydrous conditions under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group.
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Purification is achieved via recrystallization (typically using ethyl acetate/hexane mixtures) or column chromatography (silica gel, chloroform/methanol gradient).
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Purity is monitored by HPLC using a C18 column with UV detection at 220 nm .
Applications in Research and Development
Boc-DL-Met-Oh finds extensive application across various scientific disciplines, with particular emphasis on peptide chemistry, pharmaceutical development, and biotechnology.
Peptide Synthesis
The primary application of Boc-DL-Met-Oh is in peptide synthesis, where it serves several critical functions:
Protection Strategy
The Boc group effectively masks the reactive amino functionality of methionine during peptide coupling reactions, preventing undesired side reactions and improving yields. This protection is particularly important in solid-phase peptide synthesis (SPPS) and other sequential peptide assembly approaches .
Case Study: Synthesis of Cyclic Peptides
In a notable application, Boc-DL-Met-Oh has been used in the synthesis of cyclic octapeptides such as sarcodactylamide. The methodology involved:
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Coupling of tetrapeptide units after appropriate deprotection at carboxyl and amino terminals.
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Cyclization of the linear octapeptide segment using p-nitrophenol activation.
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The resulting cyclic peptides demonstrated significant biological activities, highlighting the utility of Boc protection strategies in complex peptide synthesis .
Pharmaceutical Research
In pharmaceutical development, Boc-DL-Met-Oh contributes to the synthesis of bioactive compounds and drug candidates:
Development of Therapeutic Agents
The compound has been utilized in the synthesis of therapeutic peptides and peptidomimetics targeting various disease states. Its role in the development of amino acid derivatives with enhanced biological activities has been documented in multiple research programs .
Building Block for Non-canonical Amino Acids
Biological Activity and Significance
While primarily used as a synthetic intermediate rather than a bioactive compound itself, Boc-DL-Met-Oh's biological significance stems from its methionine component and its role in producing bioactive molecules.
Methionine-Related Biochemical Roles
The methionine portion of Boc-DL-Met-Oh relates to several important biochemical processes:
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Methylation Reactions: Methionine serves as a precursor for S-adenosylmethionine (SAM), a key methyl donor in biological methylation processes influencing gene expression and protein function.
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Protein Structure and Function: The incorporation of methionine residues into peptides affects protein folding, stability, and function through both steric and electronic effects.
Peptide-Based Research Applications
Protected methionine derivatives have been employed in studying:
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Protein-Protein Interactions: Modified peptides containing protected methionine residues can stabilize certain protein conformations, enhancing binding affinities with target proteins.
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Enzyme Substrate Relationships: Boc-DL-Met-Oh has been utilized to investigate how methionine residues affect enzyme kinetics and substrate specificity.
Comparative Analysis with Related Compounds
Understanding how Boc-DL-Met-Oh compares with related compounds provides context for its specific applications and advantages.
Comparison with Stereochemically Pure Forms
Compound | CAS Number | Key Differences | Primary Applications |
---|---|---|---|
Boc-DL-Met-Oh | 93000-03-4 | Racemic mixture (D and L) | General peptide synthesis, research applications where stereochemistry is not critical |
Boc-L-Met-Oh | 2488-15-5 | Pure L-isomer | Synthesis of natural peptides, pharmaceuticals requiring L-amino acids |
Boc-D-Met-Oh | Not specified | Pure D-isomer | Research on D-amino acid containing peptides, synthesis of peptidomimetics |
The choice between these variants depends on the specific requirements of the research project, with the pure isomers typically preferred for applications where stereochemical purity is essential .
Comparison with Other Protected Amino Acids
When compared to other protected amino acids, Boc-DL-Met-Oh offers distinct advantages and limitations:
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Advantages: The Boc group provides excellent stability during basic conditions and compatibility with various coupling strategies.
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Limitations: The thioether side chain can be susceptible to oxidation, which may complicate certain synthetic sequences .
Storage Condition | Recommendation |
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Temperature | -20°C (preferred) or -80°C for long-term storage |
Container | Airtight, moisture-resistant container |
Light Exposure | Protect from prolonged exposure to light |
Shelf Life | Up to 6 months at -80°C; up to 1 month at -20°C |
For stock solutions, it is advisable to prepare separate aliquots to avoid repeated freeze-thaw cycles that can lead to degradation .
Solution Preparation
The preparation of stock solutions requires consideration of solvent compatibility and concentration:
Desired Concentration | Amount of Boc-DL-Met-Oh | Solvent Volume (for 10 mM) |
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1 mg | 0.4011 mL | DMSO or DMF |
5 mg | 2.0054 mL | DMSO or DMF |
10 mg | 4.0107 mL | DMSO or DMF |
To increase solubility, gentle heating (to 37°C) followed by sonication in an ultrasonic bath is recommended .
Current Research Trends and Future Directions
Recent developments in the application of Boc-DL-Met-Oh point to several emerging research directions:
Advanced Peptide Synthesis Strategies
Recent work has demonstrated the utility of Boc-DL-Met-Oh in modern peptide synthesis approaches, including the development of mono-Boc-protected diketopiperazines (DKPs) as key building blocks for peptide elongation. This strategy has shown broad substrate scope and excellent stereoselectivity (>20:1 diastereomeric ratio), opening new avenues for efficient peptide synthesis .
Novel Applications in Materials Science
Beyond traditional biochemical applications, protected amino acids including Boc-DL-Met-Oh are finding applications in materials science, particularly in the development of biocompatible polymers and functionalized surfaces for tissue engineering and drug delivery systems .
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